molecular formula C17H18N2OS B2632037 1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 920118-90-7

1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B2632037
CAS No.: 920118-90-7
M. Wt: 298.4
InChI Key: PXQDTULTRYZOSB-UHFFFAOYSA-N
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Description

1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure that combines a benzimidazole core with a sulfanyl and phenoxyethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the phenoxyethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl and phenoxyethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Uniqueness

1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-7-3-6-10-16(13)20-11-12-21-17-18-14-8-4-5-9-15(14)19(17)2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQDTULTRYZOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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